molecular formula C26H25N3O7 B2853976 4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenyl)benzamide CAS No. 1189682-06-1

4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenyl)benzamide

Cat. No.: B2853976
CAS No.: 1189682-06-1
M. Wt: 491.5
InChI Key: MHIYQWNBZYGIHG-UHFFFAOYSA-N
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Description

4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenyl)benzamide (CAS# 1189682-06-1) is a synthetic small molecule based on a quinazolin-4(3H)-one core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . This high-purity compound is offered for research purposes to investigate its potential biological activities. The quinazoline backbone is of significant interest in neuroscience, particularly for Alzheimer's disease research . Quinazoline derivatives have been explored as multi-target-directed ligands (MTDLs) acting on various targets implicated in the disease's complex pathology, such as β-amyloid (Aβ) aggregation, tau protein, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . Furthermore, quinazoline-based compounds have demonstrated great potential as promising kinase inhibitors and have been found in approved drugs targeting EGFR, VEGFR-2, HER-2, and PI3K kinases, highlighting their relevance in oncology research . With a molecular formula of C 26 H 25 N 3 O 7 and a molecular weight of 491.49 g/mol , this benzamide-quinazoline hybrid is characterized by its high structural complexity. Researchers can utilize this compound as a key chemical tool for hit generation and lead optimization in drug discovery campaigns, for target validation studies, or as a building block for the synthesis of novel chemical entities. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3,4-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O7/c1-33-20-10-9-17(11-21(20)34-2)27-24(30)16-7-5-15(6-8-16)14-29-25(31)18-12-22(35-3)23(36-4)13-19(18)28-26(29)32/h5-13H,14H2,1-4H3,(H,27,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIYQWNBZYGIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC(=C(C=C4NC3=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Features of Comparable Compounds
Compound Name/ID Core Structure Substituents/Modifications Biological Activity Synthesis Highlights Spectral Data (IR, NMR) Reference
Target Compound Quinazolin-2,4-dione 6,7-dimethoxy; benzamide-N-(3,4-dimethoxyphenyl) Not specified Likely involves amide coupling, alkylation Expected C=O (1660–1680 cm⁻¹), NH (~3300 cm⁻¹) N/A
4-((1-(4-isopropylbenzyl)-2,4-dioxoquinazolin-3-yl)methyl)-N-(3-methoxypropyl)benzamide (19) Quinazolin-2,4-dione 4-isopropylbenzyl; benzamide-N-(3-methoxypropyl) RSV inhibition (IC₅₀ = 0.8 μM) HATU-mediated amide coupling Not provided
N-(2-(4-fluorophenyl)-4-oxoquinazolin-3-yl)-3-methoxybenzamide (4d) Quinazolin-4-one 4-fluorophenyl; 3-methoxybenzamide Tyrosinase inhibition (IC₅₀ = 4.2 μM) Condensation of isatoic anhydride and hydrazide NH (~3200 cm⁻¹), C=O (~1680 cm⁻¹)
2-(6-(2-chloro-4-trifluoromethylphenoxy)-2,4-dioxoquinazolin-3-yl)-N-substituted acetamides (5) Quinazolin-2,4-dione Chloro-trifluoromethylphenoxy; variable acetamide groups Herbicidal activity Triphosgene-mediated cyclization, amidation Not provided
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole-thione Sulfonylphenyl; difluorophenyl Not specified NaOH-mediated cyclization of hydrazinecarbothioamides νC=S (1247–1255 cm⁻¹), NH (~3300 cm⁻¹)

Critical Analysis of Structural and Functional Differences

Core Structure Variations
  • Quinazolinone vs. Triazole-Thiones: The target compound’s quinazolin-2,4-dione core contrasts with triazole-thiones (e.g., compounds [7–9] ), which lack the fused benzene ring and instead feature a sulfur-containing heterocycle.
  • Pyrido-Pyrimidinones (Patent Derivatives): Compounds in replace the quinazolinone with pyrido[1,2-a]pyrimidin-4-one cores, demonstrating that minor changes to the heterocyclic scaffold can redirect biological targets (e.g., central nervous system vs. antiviral applications) .
Substituent Effects
  • Methoxy Groups : The target compound’s 6,7- and 3,4-dimethoxy groups may improve solubility compared to halogenated analogs (e.g., 4d with 4-fluorophenyl). Methoxy groups are less electronegative than halogens but can participate in hydrogen bonding via lone-pair electrons .
  • Benzamide Modifications : Replacing the N-(3,4-dimethoxyphenyl) group with a 3-methoxypropyl (compound 19 ) or 4-fluorophenyl (compound 4d ) alters steric bulk and electronic properties. For example, 19 ’s flexible methoxypropyl chain may enhance membrane permeability, contributing to its potent RSV inhibition .

Q & A

Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer: Synthesis involves a multi-step approach:

  • Step 1: Condensation of 6,7-dimethoxyquinazolin-2,4-dione derivatives with substituted benzaldehydes under reflux in ethanol, using glacial acetic acid as a catalyst (4–18 hours).
  • Step 2: Purification via crystallization (water-ethanol mixtures) to isolate the product. Critical parameters include solvent choice (DMSO for solubility vs. ethanol for cost), reaction time (shorter times reduce side reactions), and stoichiometric ratios (1:1 aldehyde-to-quinazolinone). Yields typically range from 65–75%, with lower yields attributed to incomplete condensation or oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR (200–400 MHz in DMSO-d6): Key markers include methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.4 ppm), and carbonyl groups (δ 10.2–10.8 ppm).
  • ESI-HRMS: Confirms molecular weight (e.g., [M+H]+ at m/z 535.18).
  • FT-IR: Identifies carbonyl stretches (1650–1750 cm⁻¹) and amide N–H bends (1530–1570 cm⁻¹). Cross-referencing with analogs (e.g., compound 3e in Table 1) ensures structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay variability. A systematic approach includes:

  • Standardized Protocols: Fixing parameters like cell lines (e.g., HepG2 vs. HEK293), concentrations (IC50 vs. EC50), and incubation times.
  • Comparative Analysis: Use structurally similar analogs (Table 1) to isolate activity trends.
  • Computational Validation: Molecular docking (e.g., AutoDock Vina) to assess binding consistency to targets like kinase enzymes .

Table 1: Comparative Biological Activity of Structural Analogs

Compound IDCore ModificationsReported Activity (IC50)Assay Type
3e 4-Bromophenyl substitution12.5 µM (Antimicrobial)Broth microdilution
3k 6-Fluoro substitution8.2 µM (Antiviral)Plaque reduction assay

Q. What computational strategies predict reactivity in novel chemical reactions?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Model transition states for key reactions (e.g., nucleophilic substitutions at the quinazolinone core).
  • Machine Learning (ICReDD): Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C). This reduces experimental trial-and-error by 40–60% .

Q. How can SAR studies enhance this compound’s pharmacological profile?

Methodological Answer: Focus on functional group modifications:

  • Quinazolinone Core: Introduce electron-withdrawing groups (-NO₂ at position 6) to enhance kinase inhibition.
  • Benzamide Substituents: Replace methoxy with ethoxy to improve blood-brain barrier permeability. Validate via ADMET assays (e.g., cytochrome P450 inhibition) and cytotoxicity screening (MTT assay) .

Data Contradiction Analysis

Q. Why do melting points vary across synthesized batches (e.g., 207–209°C vs. 217–220°C)?

Methodological Answer: Variations arise from:

  • Polymorphism: Different crystal forms due to solvent polarity (e.g., ethanol vs. acetone).
  • Purification Methods: Column chromatography yields purer products vs. crystallization, which may retain impurities. Mitigate by standardizing recrystallization solvents and heating rates .

Experimental Design Recommendations

Q. How to optimize reaction conditions to minimize byproducts like oxidized methoxy groups?

Methodological Answer:

  • Inert Atmosphere: Use nitrogen/argon to prevent oxidation.
  • Scavengers: Add molecular sieves to absorb water or bisulfite to quench reactive oxygen species.
  • TLC Monitoring: Terminate reactions at 85–90% conversion to avoid degradation .

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